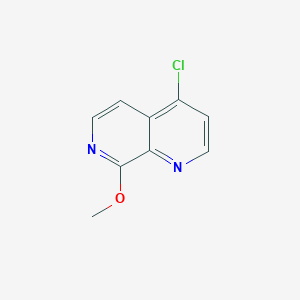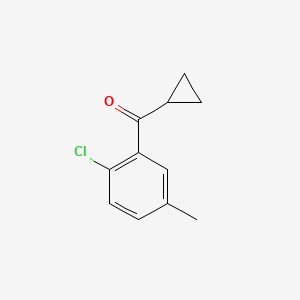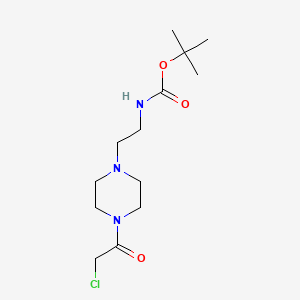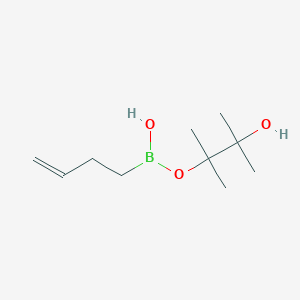
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is a fluorinated organic compound with the molecular formula C10H8F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with difluoromethyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-diabetic effects.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar fluorinated groups but different structural properties.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Another compound with a trifluoroethoxy group, used in different applications.
Uniqueness
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is unique due to the presence of both difluoro and trifluoro groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized research and industrial applications .
Propriétés
Formule moléculaire |
C10H9F5O2 |
|---|---|
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
2,2-difluoro-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H9F5O2/c11-9(12,5-16)7-1-3-8(4-2-7)17-6-10(13,14)15/h1-4,16H,5-6H2 |
Clé InChI |
PXCLMQNRZJCCCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CO)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)


![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)



![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)



![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

